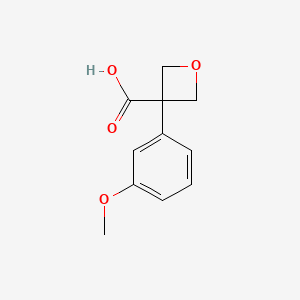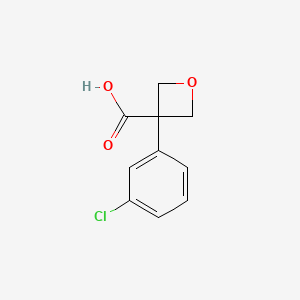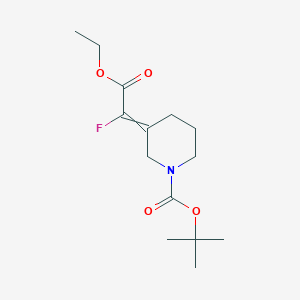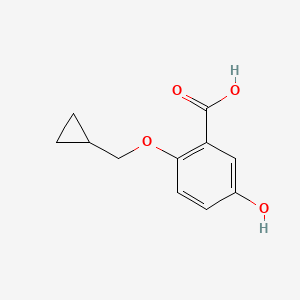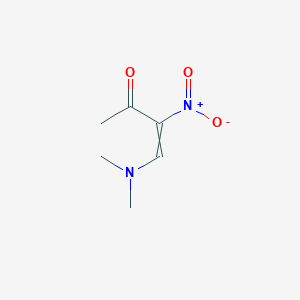![molecular formula C9H11Cl2NO2S B1403688 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride CAS No. 1820665-00-6](/img/structure/B1403688.png)
3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
Vue d'ensemble
Description
“3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1820665-00-6 . It has a molecular weight of 268.16 .
Molecular Structure Analysis
The IUPAC name of this compound is “3-((4-chlorophenyl)sulfonyl)azetidine hydrochloride” and its InChI code is "1S/C9H10ClNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H" .Physical And Chemical Properties Analysis
As mentioned earlier, “3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride” is a solid compound with a molecular weight of 268.16 .Applications De Recherche Scientifique
Overview
"3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride" is part of a broader class of chemical compounds that have attracted attention in pharmaceutical and medicinal chemistry for their potential in drug discovery and development. This compound, characterized by the presence of a sulfonyl group attached to an azetidine ring, is of interest due to the pharmacological significance of sulfur (SVI)-containing motifs and sulfonyl derivatives in therapeutic agents.
Pharmacological Significance of Sulfonyl Derivatives
Sulfonyl or sulfonamide-based analogues have demonstrated a wide range of pharmacological properties, contributing to the development of new therapeutic agents. These compounds offer a high degree of structural diversity, making them attractive for the discovery of medications with less toxicity, lower cost, and higher activity. Over 150 FDA-approved sulfur-based drugs are currently available, treating a variety of diseases due to their therapeutic potency. The development of sulfonamides and their analogues continues to be a significant research topic in medicinal chemistry, emphasizing their role in antimicrobial, anti-inflammatory, antiviral, and anticancer applications among others (Zhao et al., 2018).
Biological and Preclinical Importance of Sulfa Drug Analogs
Sulfa drug analogs, including N-sulfonylamino azinones, have been extensively investigated for their biological activities. These studies highlight the potential of sulfonyl azinones as privileged heterocycles with diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A new generation of compounds based on this motif has shown promise in neurological disorders treatment, such as epilepsy and schizophrenia, pointing to the versatility and therapeutic relevance of sulfonyl derivatives (Elgemeie et al., 2019).
Antitumour Properties of Sulfonamides
Recent research has also focused on the antitumour properties of sulfonamides, exploring their medicinal chemistry aspects and the potential for developing bioactive substances with this functional group. The structural diversity achievable through the synthesis of sulfonamides allows for the targeted design of molecules with specific antibacterial activities, demonstrating the critical role of the sulfonamide subunit in the planning and development of future drugs with potential antitumour properties (Azevedo-Barbosa et al., 2020).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGWOBFXYANCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride | |
CAS RN |
1820665-00-6 | |
| Record name | Azetidine, 3-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820665-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



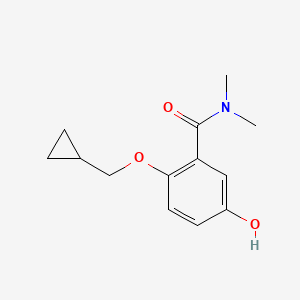
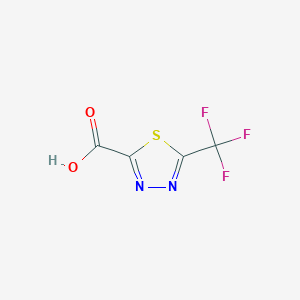
![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)
![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)
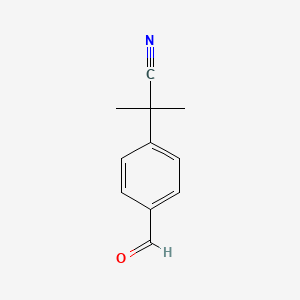
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)


